molecular formula C8H16ClNO B1284440 (+/-)-Pelletierine hydrochloride CAS No. 5984-61-2

(+/-)-Pelletierine hydrochloride

Cat. No. B1284440
CAS RN: 5984-61-2
M. Wt: 177.67 g/mol
InChI Key: FMOKUKPRJSMPOI-UHFFFAOYSA-N
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Description

Pelletierine hydrochloride is an alkaloid compound derived from the pomegranate tree (Punica granatum). It is a crystalline solid that is soluble in water and alcohol. This compound is known for its biological activity and has been studied for its potential medicinal properties.

Scientific Research Applications

Pelletierine hydrochloride has several scientific research applications:

Mechanism of Action

Pelletierine hydrochloride exerts its effects primarily through its interaction with acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, pelletierine hydrochloride increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .

Similar Compounds:

  • N-methylpelletierine
  • Pseudopelletierine
  • Anaferine

Comparison: Pelletierine hydrochloride is unique in its strong inhibitory effect on acetylcholine esterase compared to its analogs. While N-methylpelletierine and pseudopelletierine share similar structural features, they do not exhibit the same level of biological activity. Anaferine, another related compound, has different pharmacological properties and is used in different therapeutic contexts .

Safety and Hazards

Hydrochlorides can be hazardous. They may be corrosive to metals and can cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelletierine hydrochloride can be synthesized from lysine through a series of reactions. The process involves the decarboxylation of lysine to produce cadaverine, which is then converted into Δ1-piperideine. This intermediate is condensed with acetoacetic acid to form pelletierine, which is subsequently converted into pelletierine hydrochloride .

Industrial Production Methods: The industrial production of pelletierine hydrochloride typically involves the extraction of the alkaloid from the pomegranate tree, followed by purification and crystallization processes. The extraction is usually done using solvents such as ethanol or methanol, and the purification involves techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pelletierine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of pelletierine, such as N-methylpelletierine and pseudopelletierine .

properties

IUPAC Name

1-piperidin-2-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOKUKPRJSMPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5984-61-2
Record name Pelletierine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PELLETIERINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?

A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.

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